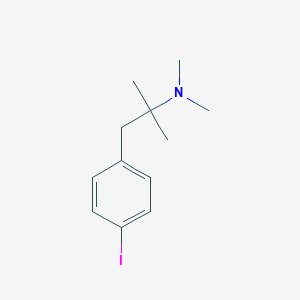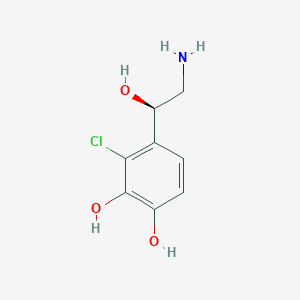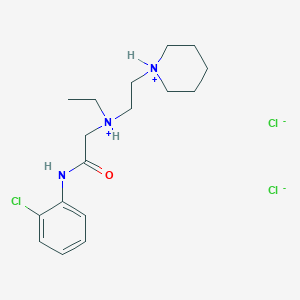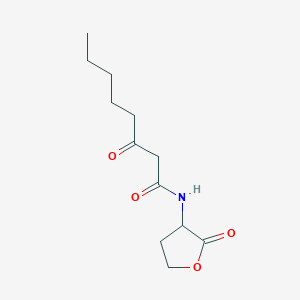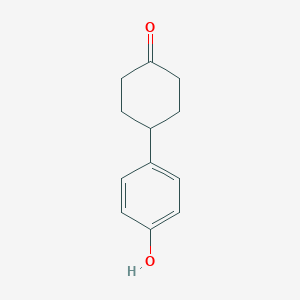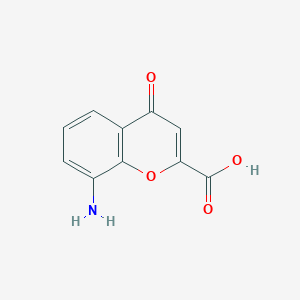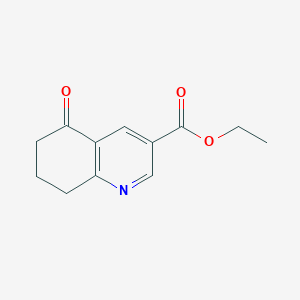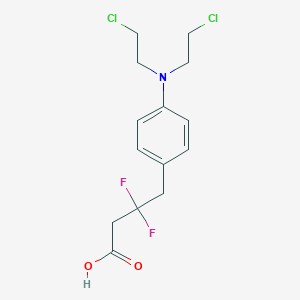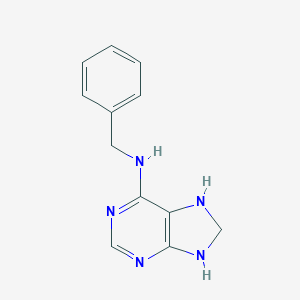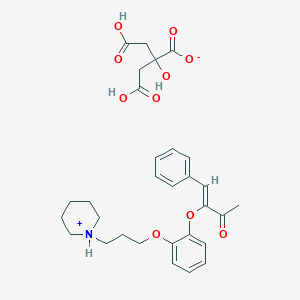
(Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. It may also act as a scavenger of free radicals, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) can modulate the expression of various genes involved in inflammation and cancer development. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, it has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) in lab experiments include its high purity and stability, as well as its well-established synthesis method. However, its low solubility in aqueous solutions can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of (Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1). These include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, the development of more efficient synthesis methods and the optimization of its solubility could expand its potential applications in lab experiments.
Synthesemethoden
The synthesis of (Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) involves the reaction of 4-phenyl-3-buten-2-one with 3-piperidinopropylphenol in the presence of a catalyst. The resulting product is then treated with citric acid to form the citrate salt. The synthesis method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
106064-09-9 |
|---|---|
Produktname |
(Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) |
Molekularformel |
C30H37NO10 |
Molekulargewicht |
571.6 g/mol |
IUPAC-Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;(Z)-4-phenyl-3-[2-(3-piperidin-1-ium-1-ylpropoxy)phenoxy]but-3-en-2-one |
InChI |
InChI=1S/C24H29NO3.C6H8O7/c1-20(26)24(19-21-11-4-2-5-12-21)28-23-14-7-6-13-22(23)27-18-10-17-25-15-8-3-9-16-25;7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4-7,11-14,19H,3,8-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b24-19-; |
InChI-Schlüssel |
SVAHVALPUSLJCW-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=CC=C2OCCC[NH+]3CCCCC3.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+]3CCCCC3.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Kanonische SMILES |
CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+]3CCCCC3.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Synonyme |
(Z)-4-Phenyl-3-(2-(3-piperidinopropoxy)phenoxy)-3-buten-2-one citrate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




